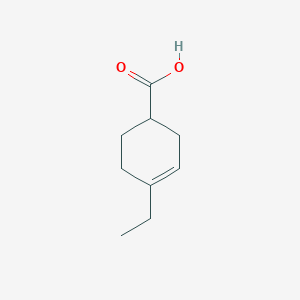
4-Ethylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a molecular formula of C9H14O2. It is a derivative of cyclohexene, featuring an ethyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene followed by carboxylation. For instance, cyclohexene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to introduce the ethyl group. The resulting 4-ethylcyclohexene can then be oxidized using potassium permanganate to form the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps to control the introduction of functional groups. The reaction conditions are optimized to maintain the integrity of the cyclohexene ring while introducing the ethyl and carboxylic acid groups.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethylcyclohex-3-en-1-one or 4-ethylcyclohex-3-en-1-al.
Reduction: Formation of 4-ethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent introduced.
Applications De Recherche Scientifique
4-Ethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of 4-Ethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The ethyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to various receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
4-Isopropylcyclohex-3-ene-1-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and hydrophobic interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
91676-77-6 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-ethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11) |
Clé InChI |
JYAFXCXNERTKSS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)


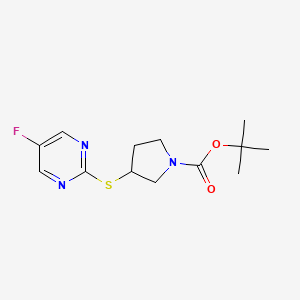
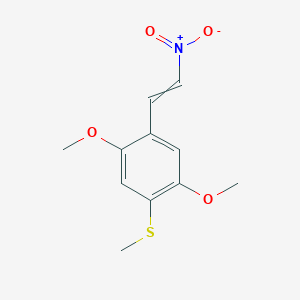
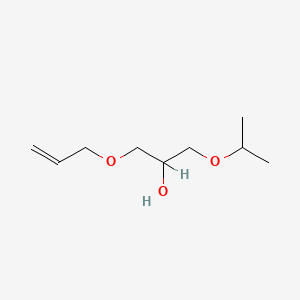
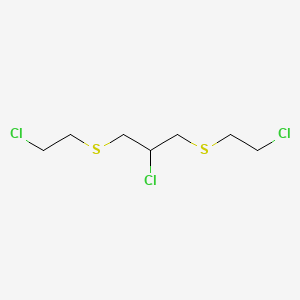
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
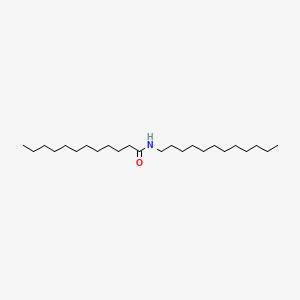
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
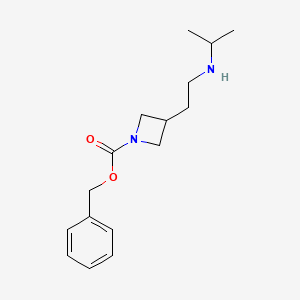
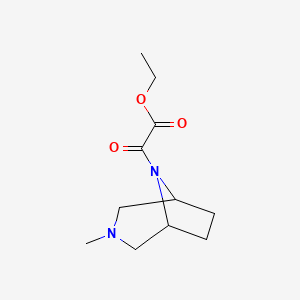

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
